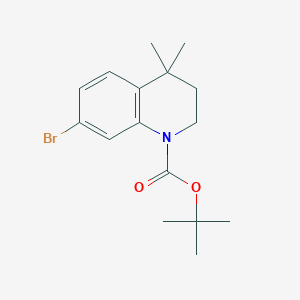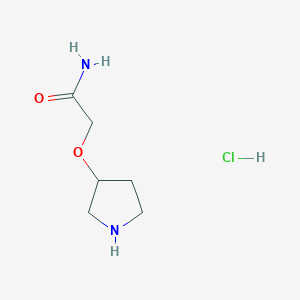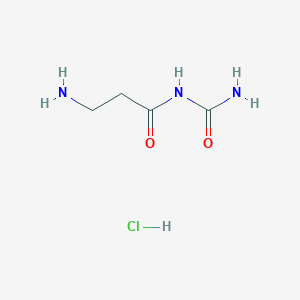
(3-Aminopropanoyl)urea hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of N-substituted ureas, which “(3-Aminopropanoyl)urea hydrochloride” is a type of, can be achieved by treating primary amides with phenyliodine diacetate (PIDA) in the presence of an ammonia source (NH3 or ammonium carbamate) in methanol . The use of 2,2,2-trifluoroethanol (TFE) as the solvent increases the electrophilicity of the hypervalent iodine species and allows the synthesis of electron-poor carboxamides .Molecular Structure Analysis
“(3-Aminopropanoyl)urea” contains a total of 17 bonds, including 8 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, 1 urea (-thio) derivative, 1 primary amine (aliphatic), and 1 imide (-thio) .Chemical Reactions Analysis
The decomposition of urea and its subsequent products, including biuret, triuret, cyanuric acid, and ammelide, have been studied using thermogravimetric analysis and differential scanning calorimetry . A new kinetic scheme of urea decomposition has been proposed .Scientific Research Applications
Magnetic Nanocrystal Properties
(3-Aminopropanoyl)urea hydrochloride and related compounds are used in the synthesis of magnetite (Fe3O4) particles under hydrothermal conditions. The capping molecules, including urea and 3-aminopropanol, significantly influence the size, shape, and magnetic properties of these nanocrystals. This has implications for their use in various applications, including magnetic data storage, drug delivery systems, and magnetic resonance imaging (MRI) (Li et al., 2009).
Synthesis of Ferrocene-Containing Compounds
The compound has been used in the synthesis of ferrocene-containing six-membered cyclic ureas. These compounds are synthesized by reacting aminopropanols with other chemicals, leading to potential applications in materials science and pharmaceuticals due to the unique properties of ferrocene (Minić et al., 2015).
Soil Urease Activity and Agricultural Applications
(3-Aminopropanoyl)urea hydrochloride-related compounds play a role in soil urease activity, impacting agricultural practices. The study of urease enzyme kinetics and the genes coding for it, like ureC, is crucial for understanding nitrogen cycling and its environmental impact, especially in relation to eutrophication of surface waters proximate to agricultural fields (Fisher et al., 2017).
Microbial Virulence Factor
Urease, produced by various pathogenic microbes, plays a role in their virulence. It hydrolyzes urea into ammonia and carbamic acid, affecting the local pH and interfering with host functions. Understanding this mechanism can be crucial for developing treatments against infections caused by these pathogens (Rutherford, 2014).
Industrial Applications
The compound is used in novel syntheses, like the synthesis of L-α-(3,4-Dimethoxybenzyl)-α-ureidopropanoic acid, demonstrating its utility in industrial applications due to its simple operation, mild reaction conditions, and environmentally friendly nature (Su, 2008).
Safety And Hazards
“(3-Aminopropanoyl)urea hydrochloride” is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H315, H319, and H335. Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
3-amino-N-carbamoylpropanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N3O2.ClH/c5-2-1-3(8)7-4(6)9;/h1-2,5H2,(H3,6,7,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAAOOXQYURVLJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C(=O)NC(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Aminopropanoyl)urea hydrochloride | |
CAS RN |
1375471-90-1 | |
| Record name | Propanamide, 3-amino-N-(aminocarbonyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1375471-90-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



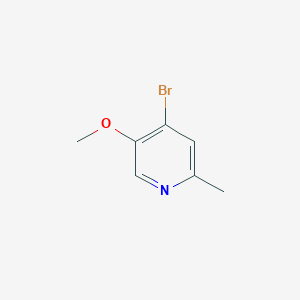
![[1-(Azetidin-3-yl)-4-piperidyl]methanol ditrifluoroacetic acid salt](/img/structure/B1377720.png)
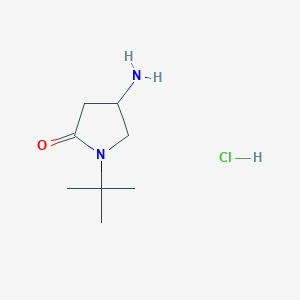
![3-[2-(Chloromethyl)-1,3-thiazol-4-yl]pyridine hydrochloride](/img/structure/B1377723.png)
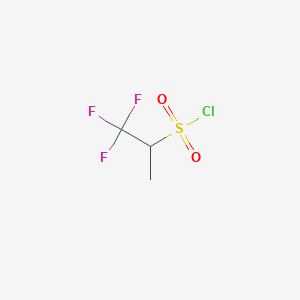
![1-{2-Bromo-5-methyl-[1,2,4]triazolo[3,2-b][1,3]oxazol-6-yl}ethan-1-one](/img/structure/B1377726.png)
![6-Bromo-8-hydrazinylimidazo[1,2-a]pyrazine](/img/structure/B1377727.png)

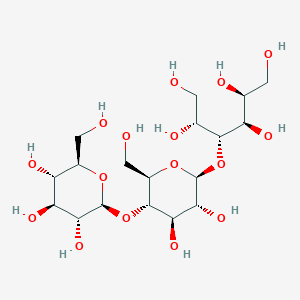
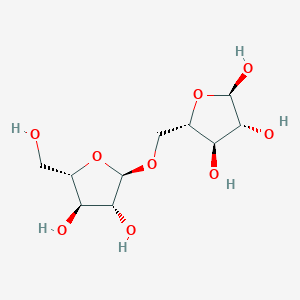
![1-(6-Bromo-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone](/img/structure/B1377735.png)

